1-(3,4,5-Trihydroxyphenyl)ethanone

Übersicht

Beschreibung

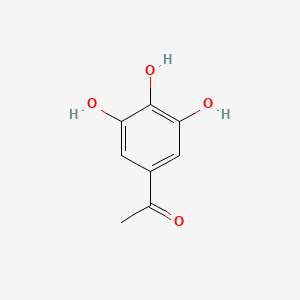

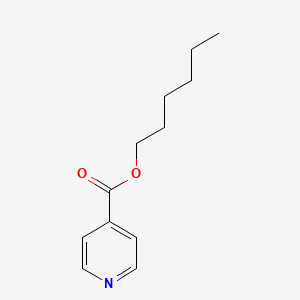

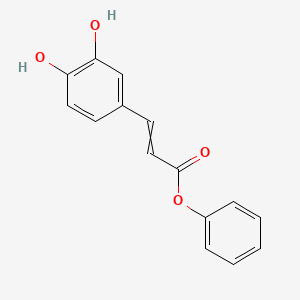

1-(3,4,5-Trihydroxyphenyl)ethanone, also known as 3,4,5-Trihydroxyacetophenone, is an organic compound . It has a molecular formula of C8H8O4 , an average mass of 168.147 Da , and a monoisotopic mass of 168.042252 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethanone (acetophenone) group attached to a phenyl ring with three hydroxy (OH) groups . The exact positions of these hydroxy groups on the phenyl ring give the compound its unique properties.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 187-188 degrees Celsius . It has a molecular weight of 168.15 .Wissenschaftliche Forschungsanwendungen

Fluorescent Probe Development

1-(2-Hydroxyphenyl)ethanone, a related compound, has been used to develop a BODIPY-based fluorescent on-off probe with high selectivity for hydrogen sulfide (H2S), indicating potential applications in biological systems for studying H2S effects. The probe shows strong fluorescence and specificity, suitable for cell studies (Fang et al., 2019).

Phase Equilibrium Research

Research on similar compounds like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents has contributed to the understanding of solid-liquid phase equilibrium. This knowledge is vital for developing methods to separate mixtures of these compounds (Li et al., 2019).

Antimicrobial Properties

Ethanone 1-(2-hydroxy-5-methyl phenyl), a compound structurally similar to 1-(3,4,5-Trihydroxyphenyl)ethanone, exhibits antimicrobial properties. Molecular docking studies have shown its binding efficacy with proteins in Staphylococcus aureus, indicating potential for antimicrobial applications (Medicharla et al., 2022).

Crystallography and Polymorphism

The study of polymorphism and phase transition in compounds like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone helps in understanding molecular structures and their arrangements in different forms. This research is essential for pharmaceutical and material sciences (Suarez et al., 2017).

Hydrogen Bonded Crystal Structures

The exploration of hydrogen-bonded crystal structures in compounds like 1-(5-Chloro-2-Hydroxyphenyl)Ethanone aids in understanding intermolecular interactions, which is crucial in drug design and material engineering (Majumdar, 2016).

Charge Density Analysis

Investigating charge density in compounds such as 1-(2-hydroxy-5-nitrophenyl)ethanone offers insights into intra- and intermolecular bonding features, important for understanding molecular behavior in various environments (Hibbs et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken while handling this compound .

Biochemische Analyse

Biochemical Properties

1-(3,4,5-Trihydroxyphenyl)ethanone plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The hydroxyl groups on the benzene ring allow it to form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This compound has been shown to interact with enzymes such as tyrosinase, where it acts as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, this compound can interact with various proteins through non-covalent interactions, affecting their stability and activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, this compound has been reported to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Moreover, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its binding to the active site of tyrosinase results in enzyme inhibition, which in turn affects melanin production in melanocytes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal storage conditions, but it can degrade when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity, while exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect the levels of key metabolites in metabolic pathways, influencing overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound determines its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

1-(3,4,5-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKQQKPQRYUGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187389 | |

| Record name | Acetophenone, 3,4,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33709-29-4 | |

| Record name | 3′,4′,5′-Trihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33709-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 3,4,5-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3,4,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B1618494.png)

![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)

![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)